4-Acetylphenyl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of esters. It is characterized by the presence of an acetyl group attached to a phenyl ring and a 3,4,5-trimethoxybenzoate moiety. This compound has garnered interest in various fields due to its potential applications in medicinal chemistry and material science.
4-Acetylphenyl 3,4,5-trimethoxybenzoate is classified as an aromatic ester. Its structural components include:
The synthesis of 4-acetylphenyl 3,4,5-trimethoxybenzoate can be achieved through various methods, primarily focusing on esterification techniques. A common approach utilizes Steglich esterification, which involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like pyridine .
4-Acetylphenyl 3,4,5-trimethoxybenzoate can participate in various chemical reactions typical for esters:
The mechanism of action for compounds like 4-acetylphenyl 3,4,5-trimethoxybenzoate often involves interactions at a molecular level with biological targets. While specific mechanisms for this compound are not extensively documented, similar compounds have shown potential as enzyme inhibitors or modulators due to their structural similarity to natural substrates.
4-Acetylphenyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative characterized by the fusion of two distinct aromatic pharmacophores. Its molecular formula is C₁₈H₁₈O₆, corresponding to an average molecular mass of 330.336 g/mol and a monoisotopic mass of 330.110338 g/mol [1]. Structurally, it consists of a 3,4,5-trimethoxybenzoate moiety linked via an ester bond to a 4-acetylphenyl group. The 3,4,5-trimethoxybenzoyl component contributes significant steric bulk and electron density, while the para-acetyl substituent on the terminal phenyl ring introduces a polar ketone functionality capable of hydrogen bonding or participating in further chemical derivatization. This molecular architecture underpins its physicochemical behavior, including polarity, solubility, and potential biological interactions.
Table 1: Fundamental Chemical Identifiers of 4-Acetylphenyl 3,4,5-Trimethoxybenzoate
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈O₆ |
Average Mass | 330.336 g/mol |
Monoisotopic Mass | 330.110338 g/mol |
ChemSpider ID | 692343 |
Synonyms | (4-Acetylphenyl) 3,4,5-trimethoxybenzoate; Benzoic acid, 3,4,5-trimethoxy-, 4-acetylphenyl ester |
The 3,4,5-trimethoxybenzoyl unit central to this ester is biosynthetically derived from gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenol abundant in plants. Metabolic O-methylation of gallic acid yields 3,4,5-trimethoxybenzoic acid (TMBA), a critical precursor. TMBA and its derivatives, such as methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0), serve as versatile building blocks in synthetic chemistry [5] [6]. Methyl 3,4,5-trimethoxybenzoate itself is a crystalline solid (melting point 82–84°C) with a boiling point of 274–275°C and the molecular formula C₁₁H₁₄O₅ [5] [6]. This ester is readily hydrolyzed or transesterified, allowing for the synthesis of diverse derivatives, including the pivotal intermediate 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. As demonstrated in anticancer agent synthesis, this α-brominated ketone undergoes condensation with thiourea to form thiazole-containing bioactive molecules like 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine [3].
Table 2: Key Trimethoxybenzoate Precursors and Derivatives
Compound Name | Molecular Formula | Role in Synthesis/Chemistry | Key Properties |
---|---|---|---|
Gallic Acid | C₇H₆O₅ | Natural polyphenol precursor | Provides tri-hydroxybenzoate core |
3,4,5-Trimethoxybenzoic Acid (TMBA) | C₁₀H₁₂O₅ | Direct methylated precursor | Carboxylic acid for ester formation |
Methyl 3,4,5-Trimethoxybenzoate | C₁₁H₁₄O₅ | Stable synthetic intermediate | mp 82–84°C; bp 274–275°C [5] [6] |
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | C₁₁H₁₃BrO₄ | Key electrophile for heterocycle formation | Bromomethyl ketone for nucleophilic substitution [3] |
Aryl esters, exemplified by 4-acetylphenyl 3,4,5-trimethoxybenzoate, represent a privileged scaffold in drug discovery due to their metabolic stability, synthetic accessibility, and ability to modulate target binding. The 3,4,5-trimethoxyphenyl (TMP) moiety is particularly significant as it mimics the colchicine pharmacophore, enabling disruption of microtubule dynamics in cancer cells [3]. This mechanism underpins the anticancer activity observed in structurally complex TMP derivatives, such as TMP-thiazole-pyrimidine hybrids (e.g., compounds 4a, 4b, 4h). These hybrids exhibit potent growth inhibition (GI) against diverse cancer cell lines—notably compound 4b achieved 86.28% GI against the NSCLC line HOP-92 at 10 μM, while 4a and 4h showed significant activity against HCT-116 colorectal and SK-BR-3 breast cancer lines [3].
Beyond oncology, ester conjugates of pharmacophores demonstrate enhanced bioavailability or targeted delivery. For instance, hydrocortisone-21-yl-2-mercaptobenzoate integrates a steroidal anti-inflammatory agent with a thiosalicylate component, potentially augmenting pharmacological effects through multi-target engagement [4]. Computational analyses (e.g., ADME-Tox predictions, Swiss Target Prediction) further validate the drug-likeness of optimized aryl esters. For TMP-thiazole-pyrimidines, favorable predictions include good solubility, permeability, and kinase-targeting potential, highlighting their therapeutic promise [3].
Table 3: Bioactive Esters Featuring Trimethoxyphenyl or Related Aryl Motifs
Bioactive Ester | Biological Activity | Key Findings/Mechanism |
---|---|---|
TMP-Thiazole-Pyrimidine Hybrids (4a,4b,4h) | Anticancer (tubulin inhibition) | GI values of 40–86% against multiple NCI-60 lines at 10 μM [3] |
Hydrocortisone-21-yl-2-mercaptobenzoate | Anti-inflammatory (steroid-thiosalicylate conjugate) | Enhanced activity via dual pharmacophore [4] |
Stigmasteryl-2-mercaptobenzoate | Multifunctional (anti-inflammatory, hypocholesterolemic) | Molecular docking suggests improved target engagement [4] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: